Lipophilicity (XLogP3) Differentiation from the 4-Ethylpiperazine Homolog and Piperidine Analog
The target compound exhibits a computed XLogP3 of 4.2, representing an intermediate lipophilicity between the more lipophilic ethyl homolog (XLogP3 = 4.5) and the less lipophilic amide analog (XLogP3 = 3.6), while being substantially less lipophilic than the piperidine analog (XLogP3 = 5.2) [1][2][3][4]. Within the benzothiazole-piperazine class, lipophilicity has been directly correlated with both membrane permeability and cytotoxicity, with excessively high logP values often associated with increased off-target toxicity [5]. The XLogP3 of 4.2 places this compound in a range empirically associated with balanced absorption and distribution characteristics, avoiding the extremes of poor permeability (below 1) and high metabolic clearance or promiscuous binding (above 5).
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 (CID 8611056) |
| Comparator Or Baseline | Ethyl analog: XLogP3 = 4.5 (CID 8611060); Piperidine analog: XLogP3 = 5.2 (CID 8611041); Amide analog: XLogP3 = 3.6 (CID 30859234) |
| Quantified Difference | ΔXLogP3 = -0.3 vs. ethyl analog; ΔXLogP3 = -1.0 vs. piperidine analog; ΔXLogP3 = +0.6 vs. amide analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A difference of 0.3–1.0 log units in XLogP3 translates to approximately 2- to 10-fold differences in octanol-water partition coefficient, directly impacting compound solubility, membrane permeability, and non-specific protein binding in biological assays.
- [1] PubChem CID 8611056: XLogP3-AA = 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/941890-33-1 View Source
- [2] PubChem CID 8611060: XLogP3-AA = 4.5. https://pubchem.ncbi.nlm.nih.gov/compound/953194-27-9 View Source
- [3] PubChem CID 8611041: XLogP3-AA = 5.2. https://pubchem.ncbi.nlm.nih.gov/compound/953221-36-8 View Source
- [4] PubChem CID 30859234: XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/1105252-05-8 View Source
- [5] Gurdal, E.E. et al. Anticancer Agents Med. Chem. 2015, 15 (3), 382–389. Structure-activity relationships within benzothiazole-piperazine derivatives demonstrating lipophilicity-cytotoxicity correlation. View Source
